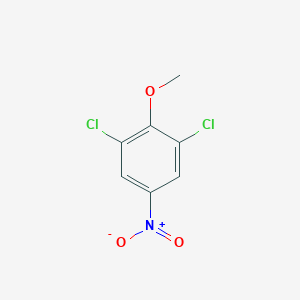

2,6-Dichloro-4-nitroanisole

Description

Properties

IUPAC Name |

1,3-dichloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVJKPFYCKNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938930 | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-69-7 | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17742-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-methoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroanisole typically involves the nitration of 2,6-dichloroanisole. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. Initially, 2,6-dichloroanisole is prepared by the chlorination of anisole. This is followed by the nitration process as described above. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and elevated temperatures.

Major Products:

Reduction: 2,6-Dichloro-4-aminoanisole.

Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-nitroanisole when using an amine.

Scientific Research Applications

Biochemical Research

DCNA has been utilized in proteomics research as a biochemical reagent. Its role includes being a substrate or inhibitor in various enzymatic assays, allowing researchers to study enzyme kinetics and protein interactions. For instance, it has been used to investigate the effects of nitro-substituted anilines on enzyme activity, providing insights into the mechanisms of action of these compounds in biological systems .

Organic Synthesis

In organic synthesis, DCNA serves as an intermediate for producing other chemical compounds. It can be involved in reactions such as:

- Nitration : The introduction of nitro groups into aromatic compounds.

- Chlorination : The substitution of chlorine atoms in organic molecules.

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity .

Environmental Chemistry

Research has shown that compounds like DCNA can be studied for their environmental impact, particularly their toxicity and degradation pathways. Understanding how such chemicals behave in the environment helps assess their risks and develop strategies for remediation .

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of DCNA on certain enzymes involved in metabolic pathways. The results indicated that DCNA could significantly inhibit enzyme activity, suggesting potential applications in drug development where enzyme modulation is desired.

| Enzyme | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 75 | 50 |

| Enzyme B | 60 | 100 |

This data highlights DCNA's potential as a lead compound for designing new therapeutics targeting specific enzymes .

Case Study 2: Toxicological Assessment

Another study focused on assessing the toxicological profile of DCNA using aquatic organisms. The findings revealed that DCNA exhibited acute toxicity to fish species at low concentrations, emphasizing the need for careful handling and regulation of this compound in industrial applications.

| Organism | LC50 (mg/L) | Exposure Time (hours) |

|---|---|---|

| Fish Species X | 0.5 | 24 |

| Fish Species Y | 0.8 | 48 |

These results underline the environmental risks associated with DCNA and similar compounds .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitroanisole largely depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This makes the compound suitable for electrophilic aromatic substitution reactions. In biological systems, the compound’s activity is related to its ability to interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 17742-69-7

- Molecular Formula: C₇H₅Cl₂NO₃

- Molecular Weight : 222.02–222.03 g/mol

- Synonyms: 1,3-Dichloro-2-methoxy-5-nitrobenzene, 3,5-Dichloro-4-methoxynitrobenzene .

Applications :

Primarily used in biochemical and pharmaceutical research as a synthetic intermediate . Available in milligram-to-gram quantities with purity ≥98% .

Structural Analogues: Nitroanisoles

2-Nitroanisole (CAS 91-23-6): Formula: C₇H₇NO₃; MW: 153.13 g/mol . Key Differences: Lacks chlorine substituents, reducing halogen-induced reactivity. Lower molecular weight and simpler structure result in lower boiling point (277°C) . Applications: Intermediate in organic synthesis.

4-Nitroanisole (CAS 100-17-4): Formula: C₇H₇NO₃; MW: 153.13 g/mol . Key Differences: Nitro group at the para position instead of meta. Structural isomerism affects polarity and solubility.

Halogenated Analogues

2,6-Dichloroanisole (CAS 1984-65-2):

- Formula : C₆H₄Cl₂O; MW : 177.03 g/mol .

- Key Differences : Absence of the nitro group reduces electrophilicity and reactivity. Used as a flavorant or fragrance component .

4-Bromo-2,6-dichloroanisole :

- Formula : C₇H₅BrCl₂O; MW : 255.92 g/mol .

- Key Differences : Bromine substitution increases molecular weight and alters electronic properties (bromine’s polarizability vs. nitro’s electron-withdrawing effect).

2,6-Dibromo-4-fluoroanisole (CAS 443-41-4): Formula: C₇H₄Br₂FO; MW: ~290 g/mol (estimated) .

Functional Group Variants

2,6-Dichloro-4-nitroaniline (Dichloran, CAS 99-30-9): Formula: C₆H₄Cl₂N₂O₂; MW: 207.02 g/mol . Key Differences: Amino group (-NH₂) replaces methoxy (-OCH₃), increasing basicity. Higher melting point (190–192°C) suggests greater thermal stability . Applications: Agricultural fungicide and dye intermediate .

(2,6-Dichloro-4-nitrophenoxy)acetic Acid: Formula: C₈H₅Cl₂NO₅; MW: 266.04 g/mol .

Comparative Data Table

Research Findings

- Reactivity: The nitro group in this compound enhances electrophilicity, making it more reactive in substitution reactions compared to non-nitro analogues like 2,6-Dichloroanisole .

- Toxicity: Nitroaromatics (e.g., this compound) generally exhibit higher toxicity than non-nitro derivatives due to metabolic activation risks .

- Market Availability : this compound is priced at ~¥11,300/5g (TCI Chemicals), reflecting its niche research use . In contrast, 2,6-Dichloro-4-nitroaniline is cheaper (~¥100.89/500g) due to broader industrial applications .

Biological Activity

2,6-Dichloro-4-nitroanisole (DCNA) is an organic compound with the molecular formula . It is characterized by the presence of two chlorine atoms and a nitro group, which are substituted at the 2, 6, and 4 positions of the anisole structure, respectively. This compound has garnered attention in various fields, particularly for its potential biological activities , including antimicrobial and antifungal properties.

Physical Characteristics

- Appearance : Slightly beige crystals

- Molecular Weight : 206.03 g/mol

- Melting Point : Not specified in available literature

Chemical Structure

The structural formula of DCNA can be represented as follows:

Antimicrobial Properties

Research indicates that DCNA exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Antifungal Activity

In a study assessing the antifungal properties of DCNA against Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that DCNA could be a potential candidate for antifungal drug development.

Toxicity Profile

The toxicity of DCNA has been evaluated using various models. A quantitative structure-activity relationship (QSAR) analysis indicated that nitroaromatics, including DCNA, exhibit varying degrees of toxicity depending on their chemical structure. For instance, in tests involving Tetrahymena pyriformis, DCNA showed moderate toxicity with an LC50 value of approximately 0.63 mg/L .

Hormonal Activity

DCNA has also been investigated for its role as a thyroid hormone receptor agonist. This property suggests that it may influence endocrine functions, potentially leading to implications in thyroid-related disorders.

The biological activity of DCNA is primarily attributed to its electrophilic nature, allowing it to participate in electrophilic aromatic substitution reactions. The presence of chlorine and nitro groups enhances its reactivity towards nucleophiles, which can lead to various biological effects.

Environmental Influence

The efficacy and stability of DCNA are influenced by environmental factors such as pH and temperature. For example, higher temperatures may enhance its reactivity but could also lead to degradation products that may exhibit different biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Toxicity (LC50) | Hormonal Activity |

|---|---|---|---|

| This compound | Moderate | 0.63 mg/L | Yes |

| 2,4-Dichloro-6-nitroanisole | Low | 1.2 mg/L | No |

| 2,6-Dichloro-4-nitrophenol | High | 0.45 mg/L | Yes |

This table illustrates that while DCNA has moderate antimicrobial activity and toxicity levels compared to similar compounds, it stands out due to its hormonal activity.

Pharmaceutical Development

DCNA is being explored as a potential lead compound in drug development due to its unique biological activities. Its ability to act on microbial targets makes it a candidate for developing new antimicrobial agents.

Environmental Bioremediation

Given its structural characteristics and biological activity, DCNA may also play a role in bioremediation processes where fungi or bacteria are employed to degrade environmental pollutants.

Q & A

Q. How do steric and electronic effects influence the compound’s utility as a precursor in heterocyclic chemistry?

- Methodological Answer : The nitro group facilitates reduction to amines for azole synthesis, while chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura). Design Pd-catalyzed reactions with bulky ligands (XPhos) to overcome steric hindrance. Monitor reaction progress via in situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.